molecular formula C9H9ClF2O B8029854 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene

1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8029854
M. Wt: 206.61 g/mol
InChI Key: JTAFEXKIJSOMFR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene is a fluorinated aromatic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring chlorine and fluorine atoms at adjacent positions on the benzene ring along with an isopropoxy group, makes it a key intermediate for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this scaffold in structure-activity relationship (SAR) studies and in the design of new chemical entities, leveraging the unique properties of fluorine to modulate a compound's lipophilicity, metabolic stability, and bioavailability . The presence of multiple halogen atoms allows for selective functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling its use in the synthesis of potential drugs targeting various diseases . As a high-value synthetic intermediate, it is essential for chemists working in drug discovery and material science. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFEXKIJSOMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Techniques

Fluorination at the 2- and 4-positions is achieved via Balz-Schiemann reactions or halogen exchange (Halex). The Balz-Schiemann method involves diazotization of aniline derivatives followed by thermal decomposition of tetrafluoroborate salts, yielding fluorine at positions ortho and para to the amino group. Alternatively, Halex reactions using potassium fluoride (KF\text{KF}) and crown ethers in dimethyl sulfoxide (DMSO) enable nucleophilic aromatic substitution (NAS) on chlorinated intermediates.

Key Reaction:

Ar-Cl+KF18-crown-6, DMSOAr-F+KCl\text{Ar-Cl} + \text{KF} \xrightarrow{\text{18-crown-6, DMSO}} \text{Ar-F} + \text{KCl}

This method achieves 85–90% conversion for 2,4-difluorination when conducted at 120°C for 12 hours.

Etherification: Introducing the Propan-2-yloxy Group

The propan-2-yloxy group is introduced via Williamson ether synthesis or Ullmann coupling. Williamson synthesis is preferred for its simplicity, involving the reaction of a phenolic intermediate with isopropyl bromide ((CH3)2CHBr\text{(CH}_3\text{)}_2\text{CHBr}) in the presence of a base such as sodium hydride (NaH\text{NaH}).

Williamson Ether Synthesis

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or acetone

  • Base: NaH\text{NaH} or K2CO3\text{K}_2\text{CO}_3

  • Temperature: 60–80°C

  • Duration: 6–8 hours

Mechanism:

Ph-O+(CH3)2CHBrPh-O-CH(CH3)2+Br\text{Ph-O}^- + (\text{CH}3)2\text{CHBr} \rightarrow \text{Ph-O-CH}(\text{CH}3)2 + \text{Br}^-

Yields exceed 90% when using anhydrous conditions and stoichiometric base.

Ullmann Coupling

For substrates with steric hindrance, Ullmann coupling using copper(I) iodide (CuI\text{CuI}) and a diamine ligand (e.g., 1,10-phenanthroline) facilitates coupling between aryl halides and isopropanol. This method is slower (24–48 hours) but effective for multi-substituted arenes.

Multi-Step Synthesis: Integrating Halogenation and Etherification

The sequence of halogenation and etherification steps significantly impacts efficiency. Two dominant strategies are observed:

Halogenation-First Approach

  • Chlorination : Introduce chlorine at the 1-position using NCS/DMF.

  • Fluorination : Apply Balz-Schiemann or Halex reactions for 2,4-difluorination.

  • Etherification : Williamson synthesis to add the propan-2-yloxy group at the 3-position.

Advantages:

  • Avoids steric interference during etherification.

  • Higher yields (78–85%) due to stepwise optimization.

Etherification-First Approach

  • Etherification : Install the propan-2-yloxy group on phenol.

  • Halogenation : Sequential chlorination and fluorination.

Challenges:

  • The electron-donating isopropoxy group directs EAS to the para position, complicating 1,2,4-trisubstitution.

  • Lower overall yields (60–70%) due to competing side reactions.

Alternative Methods and Recent Advances

Photocatalytic Halogenation

Visible-light-mediated catalysis using Ru(bpy)32+_3^{2+} enables regioselective chlorination and fluorination at ambient temperatures. This method reduces energy consumption and improves selectivity for the 3-position.

Flow Chemistry

Continuous-flow systems enhance reaction control for multi-step syntheses. A reported setup achieves 92% yield by integrating microreactors for halogenation and etherification, minimizing intermediate isolation .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction:

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene largely depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic aromatic substitution or coupling reactions .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparison with analogous benzene derivatives:

Compound Name Substituents Key Properties/Applications Reference
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene Cl (1), F (2,4), isopropyloxy (3) Potential use in pharmaceuticals, high thermal stability due to fluorine
1-Chloro-2,4-dinitrobenzene (DNCB) Cl (1), NO₂ (2,4) Soluble in organic solvents; biochemical research (glutathione transferase assays)
1-Chloro-3-(prop-2-en-1-yloxy)benzene Cl (1), allyloxy (3) Intermediate in organic synthesis; reactive allyl group enables further functionalization
1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene Cl (1), F (2,4), CF₃ (3) High lipophilicity; applications in fluorinated materials
1,4-Bis(3-chloropropoxy)benzene Cl (1,4), OCH₂CH₂Cl (3,6) Intermediate for fluorescent pigments and polymers

Key Observations :

  • Fluorine vs. Nitro Groups : The electron-withdrawing nitro groups in DNCB increase polarity and reactivity in nucleophilic substitution compared to fluorine, which enhances thermal stability and metabolic resistance .
  • Isopropyloxy vs. Trifluoromethyl : The isopropyloxy group in the target compound offers steric hindrance and moderate electron donation, contrasting with the strong electron-withdrawing effect of CF₃ in its trifluoromethyl analog .
  • Solubility Trends: Chlorinated compounds with polar substituents (e.g., NO₂) exhibit higher solubility in polar aprotic solvents, while fluorine and alkyl/alkoxy groups enhance solubility in lipophilic matrices .

Biological Activity

1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene (CAS: 1881332-78-0) is an organic compound with potential biological activity. Its unique structure, characterized by the presence of chlorine and fluorine atoms along with a propan-2-yloxy group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C9H9ClF2O
  • Molar Mass : 206.62 g/mol
  • Density : 1.235 g/cm³ (predicted)
  • Boiling Point : 231.4 °C (predicted)
PropertyValue
Molecular FormulaC9H9ClF2O
Molar Mass206.62 g/mol
Density1.235 g/cm³
Boiling Point231.4 °C

The biological activity of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may interact with receptors in cellular membranes, modulating signaling pathways.
  • Antimicrobial Activity : Given its structural similarities to known antimicrobial agents, it may exhibit activity against various pathogens.

Case Studies

  • Fluconazole Analogs : A study on fluconazole analogs revealed that compounds with difluorobenzene structures exhibited minimum inhibitory concentrations (MIC) as low as 0.31μg/mL0.31\,\mu g/mL against C. albicans .
    CompoundMIC (μg/mL\mu g/mL)MEC (μg/mL\mu g/mL)
    Fluconazole>30Not determined
    Analog with difluorobenzene0.310.08
  • In Vivo Studies : In vivo studies involving similar compounds have shown high survival rates in mouse models infected with C. albicans when administered at doses of 50mg/kg50\,mg/kg. This suggests potential efficacy for therapeutic applications .

Toxicity Profile

The toxicity of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene has not been extensively studied; however, related compounds have undergone toxicity assessments showing safe profiles at lower dosages (e.g., 1mg/kg/day1\,mg/kg/day in primate models). Further research is required to establish a comprehensive toxicity profile for this compound.

Comparative Analysis

To understand the unique properties of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene better, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
1-Chloro-4-(propan-2-yloxy)benzeneAlkoxy-substituted benzeneModerate antibacterial activity
2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzeneNitro-substituted benzeneHigh antifungal activity

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

  • NAS Approach : React 1,2,4-trifluoro-3-chlorobenzene with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via HPLC to optimize reaction time and temperature .
  • Suzuki Coupling : Use a halogenated precursor (e.g., 3-bromo-1-chloro-2,4-difluorobenzene) with isopropyl boronic acid in the presence of a Pd catalyst. Purify via column chromatography (SiO₂, hexane/ethyl acetate) .
    Key Considerations : Steric hindrance from the isopropyl group may reduce NAS efficiency, necessitating longer reaction times or higher temperatures .

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹⁹F NMR are critical for confirming substitution patterns. For example, the isopropyl group’s split signals (~δ 1.3 ppm for CH₃ and δ 4.6 ppm for the methine proton) and fluorine coupling patterns (e.g., J₆-F–Cl ~8 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular weight (C₉H₈ClF₂O, MW 220.61 g/mol) and isotopic patterns .
  • HPLC : Use a C18 column with a methanol/water gradient to assess purity (>98% for research-grade material) .

Basic Question: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Photodegradation : Exposure to UV light may lead to cleavage of the C–O ether bond, forming 1-chloro-2,4-difluorophenol and acetone. Store in amber vials at –20°C .
  • Hydrolysis : In aqueous acidic/basic conditions, the isopropyloxy group may hydrolyze. Monitor via TLC (silica gel, Rf ~0.5 in hexane/EtOAc 8:2) .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s substitution pattern?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software can:

  • Determine bond angles and torsional strain between the isopropyloxy group and adjacent substituents.
  • Clarify positional isomerism (e.g., distinguishing 2,4-difluoro vs. 3,5-difluoro configurations).
    Methodology : Grow crystals via slow evaporation in ethanol. Refinement parameters (R-factor < 5%) ensure accuracy .

Advanced Question: What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The meta-chloro and para-fluoro groups direct electrophiles to the ortho position relative to the isopropyloxy group .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Parameterize partial charges via PubChem data .

Advanced Question: How can conflicting NMR data for fluorine coupling constants be resolved?

Answer:

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers of the isopropyl group) that may obscure coupling constants at room temperature.
  • ²D NMR : Use HSQC or NOESY to correlate fluorine and proton environments, resolving overlapping signals .

Advanced Question: What are the implications of the compound’s logP and solubility for in vitro bioactivity assays?

Answer:

  • logP Calculation : Estimated at ~3.2 (via ChemDraw), indicating moderate lipophilicity. Adjust solvent systems (e.g., DMSO/PBS mixtures) to prevent precipitation .
  • Membrane Permeability : Use Caco-2 cell assays to correlate logP with absorption rates. Compare with structurally similar fluorinated analogs .

Advanced Question: How does the compound’s electronic structure influence its UV-Vis absorption profile?

Answer:

  • TD-DFT Analysis : Simulate UV spectra (200–300 nm) to assign π→π* transitions in the benzene ring. The electron-withdrawing chloro and fluoro groups redshift absorption maxima by ~10 nm compared to non-halogenated analogs .
  • Experimental Validation : Measure absorbance in ethanol (λmax ~265 nm, ε ~1500 L·mol⁻¹·cm⁻¹) .

Advanced Question: What strategies mitigate toxicity risks during handling?

Answer:

  • Ames Test : Screen for mutagenicity using TA98 and TA100 strains.
  • PPE : Use nitrile gloves and fume hoods due to potential skin irritation from halogenated aromatics .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁸O) aid in metabolic pathway tracing?

Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the isopropyl group via labeled acetone in Grignard reactions.
  • Mass Spectrometry Imaging : Track metabolite distribution in biological systems (e.g., liver microsomes) .

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